molecular formula C10H13Cl2N B6225380 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride CAS No. 2770359-25-4

1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride

Cat. No.: B6225380
CAS No.: 2770359-25-4
M. Wt: 218.1
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position of the indene ring and a methanamine group attached to the 4th position, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2,3-dihydro-1H-indene. This can be achieved through the chlorination of 2,3-dihydro-1H-indene using chlorine gas or other chlorinating agents under controlled conditions.

    Amination Reaction: The 6-chloro-2,3-dihydro-1H-indene is then subjected to an amination reaction. This involves the introduction of a methanamine group at the 4th position. The reaction is typically carried out using a suitable amine source, such as methylamine, under basic conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Using large-scale chlorination reactors to produce 6-chloro-2,3-dihydro-1H-indene.

    Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality.

    Crystallization and Purification: The hydrochloride salt is crystallized and purified through recrystallization techniques to obtain high-purity product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes. It is a key component in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The exact pathways depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

  • 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)ethanamine hydrochloride
  • 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)propanamine hydrochloride
  • 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)butanamine hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain attached to the indene ring. This affects the compound’s physical and chemical properties.
  • Chemical Properties: Variations in the alkyl chain length can influence solubility, reactivity, and stability.
  • Biological Activity: The biological activity may vary depending on the specific molecular interactions and the target of interest. Each compound may exhibit unique pharmacological profiles.

Properties

CAS No.

2770359-25-4

Molecular Formula

C10H13Cl2N

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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